N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Scientific Research Applications
Asymmetric Synthesis Applications
N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide derivatives are extensively used in the asymmetric synthesis of amines. The N-tert-butanesulfinyl imines, closely related compounds, are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. These intermediates are pivotal for the asymmetric synthesis of a diverse array of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method provides a new family of ligands for asymmetric catalysis, significantly impacting the development of chiral molecules (Ellman, Owens, & Tang, 2002).
Pharmacological Applications
Compounds structurally related to this compound have been synthesized and evaluated for their potential in cancer treatment. For instance, a series of functionalized amino acid derivatives were synthesized and demonstrated interesting cytotoxicity profiles against human cancer cell lines, indicating their potential utility in designing new anticancer agents (Kumar et al., 2009).
Material Science Applications
Derivatives of this compound have been utilized in the synthesis of new polymers with promising material properties. For example, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol exhibit noncrystallinity, solubility in various polar solvents, and high thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).
Organic Chemistry Applications
In organic chemistry, the reactivity of tert-butyl phenylazocarboxylates, related to this compound, showcases their versatility as building blocks. These compounds undergo nucleophilic substitutions and radical reactions, enabling the generation of a variety of functionalized molecules. Such reactivity patterns are instrumental in synthesizing diverse organic compounds with potential applications in medicinal chemistry and material science (Jasch, Höfling, & Heinrich, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)17-10-9-13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQOWRGKJQJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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